molecular formula C24H28N4O3 B8092576 tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B8092576
M. Wt: 420.5 g/mol
InChI Key: CKLLYICRBHJGHU-QGZVFWFLSA-N
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Description

tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, an indazole moiety, and a tert-butyl ester group, making it a molecule of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Suzuki coupling or similar cross-coupling reactions.

    Piperidine Ring Formation: The piperidine ring can be constructed through reductive amination or other suitable methods.

    Introduction of the tert-Butyl Ester Group: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Researchers may study its effects on various biological pathways to determine its potential as a treatment for diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, or other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate: shares similarities with other indazole-based compounds and piperidine derivatives.

    Indazole Derivatives: Compounds with the indazole core are known for their diverse biological activities.

    Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the indazole moiety, phenyl group, piperidine ring, and tert-butyl ester group creates a molecule with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl (3S)-3-[4-(7-carbamoylindazol-2-yl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-24(2,3)31-23(30)27-13-5-7-17(14-27)16-9-11-19(12-10-16)28-15-18-6-4-8-20(22(25)29)21(18)26-28/h4,6,8-12,15,17H,5,7,13-14H2,1-3H3,(H2,25,29)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLLYICRBHJGHU-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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